2-Chloro-6-(diethylamino)-3-methylfluoran

CAS No.: 21121-61-9

Cat. No.: VC18802219

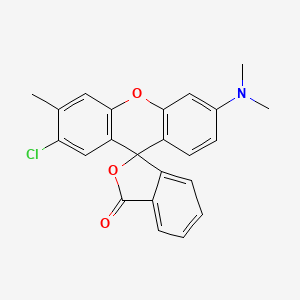

Molecular Formula: C23H18ClNO3

Molecular Weight: 391.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21121-61-9 |

|---|---|

| Molecular Formula | C23H18ClNO3 |

| Molecular Weight | 391.8 g/mol |

| IUPAC Name | 2'-chloro-6'-(dimethylamino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one |

| Standard InChI | InChI=1S/C23H18ClNO3/c1-13-10-20-18(12-19(13)24)23(16-7-5-4-6-15(16)22(26)28-23)17-9-8-14(25(2)3)11-21(17)27-20/h4-12H,1-3H3 |

| Standard InChI Key | HJHGXGDBGOPUTJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C=C1Cl)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=CC=CC=C5C(=O)O3 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

2-Chloro-6-(diethylamino)-3-methylfluoran belongs to the fluoran family, characterized by a spiro[isobenzofuran-1(3H),9'-[9H]xanthene] backbone. Its systematic IUPAC name is 2'-chloro-6'-(diethylamino)-3'-methylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one. The structure integrates a chlorinated aromatic ring, a diethylamino group, and a methyl substituent, which collectively influence its electronic and steric properties .

Physical and Chemical Data

Key physicochemical parameters are summarized below:

The compound is sparingly soluble in polar solvents but disperses well in non-polar matrices such as toluene. Its thermal stability (decomposition >300°C) enables use in high-temperature applications .

Synthesis and Characterization

Synthetic Pathways

The primary synthesis involves reacting 2’-chloro-6’-diethylaminofluoran with diphenols (e.g., bisphenol A) in dimethylformamide (DMF) under reflux, catalyzed by potassium carbonate . The reaction proceeds via nucleophilic aromatic substitution, forming ether-linked bis-fluoran compounds. A representative synthesis is outlined:

Step 1:

2’-Chloro-6’-diethylaminofluoran (1 eq) + Diphenol (1 eq) → Bis-fluoran derivative (80–90% yield).

Conditions: DMF, K<sub>2</sub>CO<sub>3</sub>, reflux (8–12 h), TLC monitoring .

Spectroscopic Characterization

-

IR Spectroscopy: Peaks at 2985 cm⁻¹ (N–Et stretching), 1760 cm⁻¹ (C=O lactone), and 1225 cm⁻¹ (Ar–O–Ar) .

-

<sup>1</sup>H-NMR (CDCl<sub>3</sub>): δ 6.45–8.06 (aromatic protons), 3.21–3.42 ppm (q, N–CH<sub>2</sub>CH<sub>3</sub>), 1.05–1.28 ppm (t, CH<sub>3</sub>) .

-

UV-Vis Spectroscopy: Colorless in toluene (λ<sub>max</sub> < 400 nm) but exhibits intense absorption at 589 nm in acidic media due to ring-opening .

Functional Applications

Thermochromic Materials

The compound serves as a leuco dye in reversible thermochromic systems. When microencapsulated with a developer (e.g., bisphenol A), it transitions from colorless to black upon heating, driven by lactone ring-opening . Applications include:

-

Smart packaging: Temperature-sensitive labels for food and pharmaceuticals.

-

Security inks: Anti-counterfeiting features on banknotes and certificates .

Pressure-Sensitive Recording Papers

In combination with acidic developers, 2-chloro-6-(diethylamino)-3-methylfluoran forms color-on-demand systems for carbonless copy papers. Mechanical pressure ruptures microcapsules, triggering acid-induced coloration .

Radiation Dosimetry

Recent studies demonstrate its utility in composite resin dosimeter films. Upon X-ray exposure, the compound undergoes irreversible coloration proportional to radiation dose (detection limit: 1.2 Gy) .

Future Directions and Challenges

Ongoing research focuses on:

-

Green synthesis using ionic liquids to reduce DMF dependency .

-

Enhanced stability via copolymerization with acrylic monomers .

-

Biocompatible formulations for medical imaging and diagnostics .

Challenges include mitigating potential endocrine-disrupting effects and improving recyclability in packaging applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume